4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride
Description
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a pyridine ring substituted with a trifluoromethyl group at the 3-position and a benzenesulfonyl chloride group connected via an ether linkage. This compound is highly reactive due to the sulfonyl chloride functional group, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-21(18,19)9-5-3-8(4-6-9)20-11-10(12(14,15)16)2-1-7-17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAYBQVWHDJJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670718 | |
| Record name | 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874839-13-1 | |
| Record name | 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, also known by its CAS number 874839-13-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₂H₇ClF₃NO₃S
- Molecular Weight : 337.70 g/mol
- Melting Point : 63–65 °C
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its role as a sulfonyl chloride derivative, which can act as an electrophile in various chemical reactions. This property enables it to interact with nucleophiles in biological systems, potentially leading to the modification of proteins or nucleic acids.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzenesulfonates, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains against related benzenesulfonate derivatives:
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound A | Staphylococcus aureus (MSSA) | 0.39–1.56 |
| Compound B | Staphylococcus aureus (MRSA) | 0.39–1.56 |
| Compound C | Enterococcus faecalis | 6.25 |
| Compound D | Enterococcus faecium | 6.25 |
These compounds exhibited significant activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, with MIC values well below cytotoxic levels for human cells (IC₅₀ > 12.3 mg/L) .
Case Study 1: Antibacterial Efficacy
In a study conducted on a series of benzenesulfonate derivatives, including those with trifluoromethyl substitutions, it was found that the presence of such groups significantly enhanced antibacterial activity. For instance, compounds with both chloro and trifluoromethyl groups showed improved efficacy against Staphylococcus aureus strains compared to their non-substituted counterparts .
Case Study 2: Structure-Activity Relationship
A detailed analysis of structure-activity relationships (SAR) indicated that the introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the aromatic ring increased lipophilicity and, consequently, antimicrobial potency. Compounds featuring multiple substitutions at the para and meta positions demonstrated the highest activity .
Cytotoxicity Studies
While evaluating the potential therapeutic applications, cytotoxicity assays were performed on normal human lung fibroblast cells (MRC-5). The results indicated that most promising derivatives maintained a favorable safety profile with IC₅₀ values significantly higher than their MIC values, suggesting a good therapeutic index .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is in the development of pharmaceuticals. Its sulfonyl chloride group is highly reactive, allowing for the introduction of various functional groups into drug molecules.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound can be synthesized and evaluated for their anticancer activity. For instance, modifications to the pyridine ring have shown promise in enhancing the efficacy against specific cancer cell lines .
- Antimicrobial Activity : Studies have demonstrated that compounds derived from sulfonyl chlorides exhibit significant antimicrobial properties. The introduction of the trifluoromethyl group has been linked to increased potency against certain bacterial strains .
Agrochemicals
The compound also plays a crucial role in the field of agrochemicals, particularly as a building block for herbicides and pesticides.
Applications in Agrochemicals
- Herbicide Development : The sulfonyl chloride moiety is utilized in synthesizing herbicides that target specific plant enzymes, thereby inhibiting growth. Research has shown that modifications to the trifluoromethyl-pyridine structure can lead to more effective herbicides with lower environmental impact .
Materials Science
In materials science, this compound is used in polymer chemistry.
Polymer Applications
- Synthesis of Functional Polymers : The compound can be employed to create functionalized polymers with specific properties, such as increased thermal stability and chemical resistance. This is particularly relevant in developing materials for electronics and coatings .
Analytical Chemistry
The compound serves as a reagent in various analytical techniques.
Reagent Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Position Variations on the Pyridine Ring
The position of the trifluoromethyl group on the pyridine ring significantly alters physicochemical properties and reactivity. Key analogs include:
| Compound Name | Trifluoromethyl Position | Molecular Formula | CAS Number | Molecular Weight | Key Feature |
|---|---|---|---|---|---|
| 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride | 3-position | C₁₂H₇ClF₃NO₃S | Not provided | 337.71 | High reactivity at 3-position |
| 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride | 6-position | C₁₂H₇ClF₃NO₃S | 1210732-06-1 | 337.71 | Steric hindrance at 6-position |
| 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride | 4-position | C₁₂H₇ClF₃NO₃S | 1227955-11-4 | 337.71 | Electron-withdrawing effect |
Key Findings :
Functional Group Variations
Replacing the sulfonyl chloride group with other moieties drastically alters reactivity and applications:
Sulfonamide Derivative
- Compound : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
- Key Differences :
Benzoic Acid Derivative
- Compound: 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]-benzoic acid
- Key Differences: Incorporates a benzoic acid group, enabling conjugation with biomolecules.
Q & A
Q. Analytical methods :
- 1H/19F NMR : Confirm substitution patterns and trifluoromethyl group integrity. For example, the pyridyl proton signals appear at δ 8.2–8.5 ppm, while benzenesulfonyl protons resonate at δ 7.6–7.9 ppm .
- Mass spectrometry (MS) : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 381.6) and fragmentation patterns .
- X-ray crystallography : Resolve stereoelectronic effects of the trifluoromethyl group on the pyridine ring’s geometry (e.g., bond angles and torsional strain) .
Critical note : Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities in regiochemistry .
Advanced: What mechanistic insights explain selectivity in nucleophilic substitutions involving this sulfonyl chloride?
The compound’s reactivity arises from:
- Electrophilicity : The sulfonyl chloride group is highly electron-withdrawing, activating the pyridine ring for nucleophilic attack at the 2-position .
- Steric effects : The trifluoromethyl group at the 3-position directs nucleophiles to the less hindered 2-position, minimizing competing reactions (e.g., para-substitution) .
Experimental validation : Use kinetic isotope effect (KIE) studies or Hammett plots to quantify electronic/steric contributions .
Advanced: How does the trifluoromethyl group influence biochemical interactions in enzyme inhibition studies?
Inhibitory activity against bacterial enzymes (e.g., acps-pptase) is enhanced via:
- Hydrophobic interactions : The CF3 group binds to nonpolar enzyme pockets, increasing affinity .
- Electron-withdrawing effects : Stabilizes transition states during enzyme-substrate interactions .
Methodology : - Perform crystallographic studies of enzyme-ligand complexes to map binding sites .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Advanced: What strategies mitigate competing side reactions during derivatization (e.g., sulfonamide formation)?
Common issues : Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions.
Solutions :
- Anhydrous conditions : Use molecular sieves or inert gas (N2/Ar) during reactions .
- Activated nucleophiles : Pre-form sodium or potassium salts of amines to enhance reactivity .
Case study : Derivatization with 1,2,4-thiadiazol-5-amine achieved 85% yield using dry DMF and NaH as a base .
Advanced: How to design experiments for optimizing reaction yields using Design of Experiments (DoE)?
Q. Steps :
- Variables : Temperature, stoichiometry, solvent polarity, and reaction time .
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 72% yield at 4°C, 1.2 eq nucleophile, 2 h reaction) .
Validation : Cross-check with ANOVA to confirm statistical significance of variables .
Advanced: What computational tools predict the compound’s reactivity in novel reaction systems?
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger .
- DFT calculations : Predict regioselectivity in substitutions by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Limitations : Solvent effects and steric strain may require hybrid QM/MM models for accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
